3,4-Dihydroxy-2-O-methylanigorufone

Description

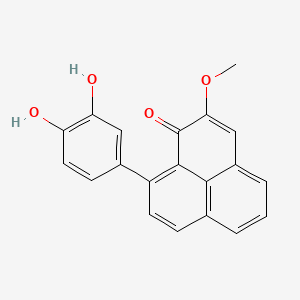

3,4-Dihydroxy-2-O-methylanigorufone is a natural product with the molecular formula C20H14O4 and a molecular weight of 318.32 g/mol . It is primarily used in life sciences research and has been identified in the rhizomes of Musa acuminata . This compound is known for its potential biological activities and is often utilized in various scientific studies .

Properties

Molecular Formula |

C20H14O4 |

|---|---|

Molecular Weight |

318.3 g/mol |

IUPAC Name |

9-(3,4-dihydroxyphenyl)-2-methoxyphenalen-1-one |

InChI |

InChI=1S/C20H14O4/c1-24-17-10-13-4-2-3-11-5-7-14(19(18(11)13)20(17)23)12-6-8-15(21)16(22)9-12/h2-10,21-22H,1H3 |

InChI Key |

SBGZHCKQMDLHHL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC=CC3=C2C(=C(C=C3)C4=CC(=C(C=C4)O)O)C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-2-O-methylanigorufone involves several steps, typically starting from simpler phenolic compounds. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity . Common reagents used in the synthesis include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-2-O-methylanigorufone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3,4-Dihydroxy-2-O-methylanigorufone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-2-O-methylanigorufone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of specific enzymes . The exact molecular targets and pathways are still under investigation, but its antioxidant properties are a key area of interest .

Comparison with Similar Compounds

Similar Compounds

3,4-Dihydroxybenzoic acid: Another phenolic compound with antioxidant properties.

2-Methoxy-4-vinylphenol: Known for its biological activities and used in similar research contexts.

Uniqueness

3,4-Dihydroxy-2-O-methylanigorufone is unique due to its specific structure, which includes both dihydroxy and methoxy functional groups. This combination contributes to its distinct chemical reactivity and biological activities .

Biological Activity

3,4-Dihydroxy-2-O-methylanigorufone is a naturally occurring polyphenolic compound derived from the anigorufone class, primarily isolated from the rhizomes of Musa acuminata. Its molecular formula is , characterized by two hydroxyl groups and a methoxy group attached to a phenolic framework. This unique structure contributes to its diverse biological activities, which are currently under extensive investigation.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties , essential for combating oxidative stress in biological systems. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from damage and reducing the risk of various diseases.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects , making it a candidate for therapeutic applications in inflammatory diseases. Studies suggest that it may modulate signaling pathways associated with inflammation, potentially reducing symptoms and progression of inflammatory conditions.

Anticancer Potential

Recent findings have indicated that this compound may possess anticancer properties . It has been observed to influence cell proliferation and apoptosis, suggesting a mechanism through which it could inhibit cancer cell growth. This activity is particularly relevant in the context of developing new cancer therapies.

The biological activity of this compound is attributed to its ability to interact with various cellular receptors and pathways. Its structural features allow it to engage in complex interactions that can enhance the bioactivity of other antioxidants and therapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Anigorufone | Contains hydroxyl groups | Known for neuroprotective effects |

| Quercetin | Flavonoid with multiple hydroxyls | Strong antioxidant properties |

| Resveratrol | Contains two phenolic rings | Known for cardiovascular benefits |

| Curcumin | Contains a diketone structure | Anti-inflammatory and anticancer properties |

The unique arrangement of functional groups in this compound distinguishes it from these similar compounds, potentially conferring distinct biological activities.

Case Studies and Research Findings

-

Oxidative Stress and Cell Protection

- A study demonstrated that treatment with this compound significantly reduced oxidative stress markers in vitro, suggesting its role in cellular protection against oxidative damage .

-

Inflammatory Response Modulation

- In a model of acute inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

- Anticancer Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.